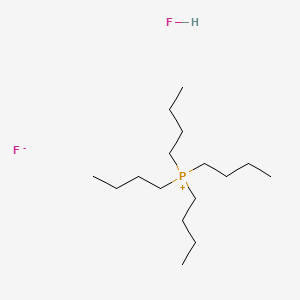

Tetrabutylphosphonium Hydrogendifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

121240-56-0 |

|---|---|

Formule moléculaire |

C16H37F2P |

Poids moléculaire |

298.44 g/mol |

Nom IUPAC |

tetrabutyl(fluoro)-λ5-phosphane;hydrofluoride |

InChI |

InChI=1S/C16H36FP.FH/c1-5-9-13-18(17,14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H |

Clé InChI |

RSCYRFZHWXZXLO-UHFFFAOYSA-N |

Origine du produit |

United States |

Contextualization Within Quaternary Onium Fluoride Chemistry

Tetrabutylphosphonium (B1682233) fluoride (B91410) belongs to the class of quaternary onium salts, which are instrumental as sources of nucleophilic fluoride. alfa-chemistry.com This class prominently includes the more commonly known tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The utility of these reagents stems from their solubility in organic solvents, which facilitates homogeneous reaction conditions, a significant advantage over inorganic fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) that often suffer from poor solubility. oup.comeurekalert.org

The defining characteristic of these salts is the large, non-polar cation (tetrabutylphosphonium or tetrabutylammonium) that loosely associates with the fluoride anion. This weak ion pairing results in a more "naked," and thus more reactive, fluoride ion compared to that in inorganic salts. mdpi.com While both TBPF and TBAF provide a soluble source of fluoride, the nature of the cation—phosphonium (B103445) versus ammonium (B1175870)—imparts subtle but important differences in their properties. Phosphonium salts, for instance, can exhibit different thermal stability and basicity profiles compared to their ammonium counterparts, influencing their suitability for specific synthetic transformations. oup.comrsc.org

The challenge with many onium fluoride reagents, particularly TBAF, is their hygroscopic nature; they are typically available as hydrates. rsc.orgcommonorganicchemistry.com The presence of water can significantly diminish the nucleophilicity of the fluoride ion and promote undesired side reactions. acsgcipr.org Consequently, the development of anhydrous forms of these reagents, including phosphonium fluorides, has been a crucial area of research to unlock their full potential as powerful nucleophiles and bases in non-polar organic media. oup.comnih.gov

Historical Development and Initial Research Trajectories

The exploration of tetraalkylphosphonium fluorides as viable fluorinating agents has been a gradual process. Early research in the field of fluorination often relied on metal fluorides or amine-HF adducts, which presented challenges related to solubility and side reactions. oup.com The quest for more lipophilic and selective fluoride (B91410) sources led researchers to investigate quaternary onium salts.

Initial forays into phosphonium (B103445) fluorides included reports by Leroy and Clark on the use of reagents like Bu₃MePF and Ph₄PF·HF for fluorination reactions. oup.com However, the preparation of these early phosphonium fluoride reagents often involved multi-step procedures, such as ion-exchange chromatography or exhaustive extractions, which limited their practical accessibility. oup.com

A notable advancement came with the development of more facile methods for the preparation of tetrabutylphosphonium (B1682233) fluoride and its related HF adducts. Researchers demonstrated that TBPF could be prepared from tetrabutylphosphonium hydrogen bifluoride. oup.comoup.com An early attempt to prepare TBPF by drying an aqueous solution of tetrabutylphosphonium hydroxide (B78521) and hydrofluoric acid was unsuccessful due to the decomposition of the hydrated phosphonium fluoride, which contrasted with the higher thermal stability of hydrated tetraphenylphosphonium (B101447) fluoride. oup.com This highlighted the specific challenges and unique reactivity associated with the tetrabutylphosphonium cation. These initial studies were pivotal in establishing TBPF as a potentially useful and highly lipophilic reagent for selective fluorination. oup.com

Distinctive Advantages in Chemical Reactivity and Selectivity Profiles

Tetrabutylphosphonium (B1682233) fluoride (B91410) and its derivatives offer several distinct advantages in terms of chemical reactivity and selectivity, primarily stemming from their high solubility in non-polar organic solvents and the nature of the "naked" fluoride ion they provide.

A key advantage of phosphonium (B103445) fluorides like TBPF is their enhanced lipophilicity compared to many other fluoride sources. oup.com This allows for reactions to be conducted in a wider range of organic solvents, such as tetrahydrofuran (B95107) (THF), under mild conditions. oup.com This property is particularly beneficial for substrates that are not soluble in the polar, aprotic solvents typically required for reactions with inorganic fluorides. acsgcipr.org

The reactivity of TBPF can be finely tuned. For example, anhydrous tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride have been shown to be effective and selective nucleophilic fluorinating agents. oup.comoup.com These reagents can achieve fluorination of substrates like alkyl halides and oxiranes with controlled basicity and acidity, minimizing side reactions that are often observed with other fluoride sources. oup.com

In comparative studies, phosphonium-based fluorides have demonstrated superior selectivity. For instance, in the fluorination of p-methylbenzyl bromide, anhydrous TBPF in THF showed high conversion to the corresponding fluoride product. oup.com This selectivity is crucial in complex syntheses where competing elimination reactions can reduce the yield of the desired substitution product. The balance between nucleophilicity and basicity in TBPF appears to be in a convenient range, making it a versatile tool for selective fluorination across a variety of organic substrates. oup.com

Overview of Key Research Areas

Preparation of Anhydrous Tetrabutylphosphonium Fluoride (TBPF)

The synthesis of high-purity, anhydrous tetrabutylphosphonium fluoride (TBPF) is a significant challenge due to the compound's hygroscopic nature and susceptibility to decomposition. nbinno.comunl.edu Traditional methods involving the dehydration of hydrated salts often lead to the formation of byproducts, compromising the reactivity and selectivity of the fluoride source. unl.edu

Synthesis from Tetrabutylphosphonium Hydroxide (B78521) and Hydrofluoric Acid

A common route to TBPF involves the neutralization of aqueous tetrabutylphosphonium hydroxide with hydrofluoric acid. oup.comoup.com However, attempts to obtain the anhydrous fluoride by drying the resulting hydrated TBPF in a vacuum, even at room temperature, have been shown to cause decomposition. oup.com This decomposition yields tetrabutylphosphonium hydrogen bifluoride, tributylphosphine (B147548) oxide, and butane. oup.com This contrasts with the higher thermal stability of hydrated tetraphenylphosphonium (B101447) fluoride. oup.com

Alternative Preparation Routes and Purity Assessment

To circumvent the issues associated with drying hydrated TBPF, alternative methods have been developed. One successful approach involves the preparation of anhydrous tetrabutylphosphonium hydrogen bifluoride, which can then be converted to anhydrous TBPF. oup.comoup.com Another strategy is the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium (B224687) cyanide to produce anhydrous tetrabutylammonium fluoride (TBAF), a related quaternary ammonium salt. nbinno.com This method has the advantage of the byproduct, hexacyanobenzene, scavenging any adventitious water. nbinno.comresearchgate.net

Purity assessment is critical and is often performed using ¹⁹F NMR spectroscopy. The presence of the bifluoride ion (HF₂⁻) is a common impurity and can be readily detected. google.com Karl Fischer titration is another essential technique to quantify water content, as even small amounts of water can significantly impact reactivity. trilinkbiotech.com

| Compound | Synthesis Method | Key Considerations | Purity Assessment |

| Anhydrous TBPF | From anhydrous TBPF·H₂F₂ and BuLi oup.comoup.com | Requires strictly anhydrous conditions. | ¹⁹F NMR, Karl Fischer Titration oup.comtrilinkbiotech.com |

| Anhydrous TBAF | Reaction of hexafluorobenzene with tetrabutylammonium cyanide nbinno.com | Byproduct scavenges water. nbinno.comresearchgate.net | ¹⁹F NMR google.com |

| Hydrated TBPF | Neutralization of aq. Bu₄POH with aq. HF oup.com | Decomposes upon drying. oup.com | Not applicable for anhydrous form |

Methodological Considerations for Anhydrous Handling and Storage

Due to its hygroscopic and unstable nature, anhydrous TBPF and its analogs like TBAF require stringent handling and storage protocols. nbinno.comunl.edu All manipulations should be carried out under an inert atmosphere, such as nitrogen, in a glove box. google.comamazonaws.com Solvents must be rigorously dried before use. amazonaws.com For instance, tetrahydrofuran (B95107) (THF) is often distilled from lithium aluminum hydride, and acetonitrile (B52724) from phosphorus pentoxide. amazonaws.com

Storage of anhydrous TBPF should be at low temperatures, typically at or below -35 °C, to prevent decomposition. google.com Even under these conditions, solid anhydrous TBAF is reported to be stable for weeks, but it will slowly decompose via Hofmann elimination if warmed above 0 °C. google.com

Synthesis and Characterization of Tetrabutylphosphonium Hydrogen Fluoride Adducts

Tetrabutylphosphonium fluoride readily forms adducts with hydrogen fluoride, creating species with varying stoichiometries and reactivities. oup.com These adducts are often more stable and easier to handle than the parent anhydrous fluoride.

Controlled Stoichiometry of TBPF·HF and TBPF·(HF)n Species

The synthesis of tetrabutylphosphonium hydrogen fluoride adducts, such as tetrabutylphosphonium hydrogen bifluoride (TBPF·HF or [Bu₄P]⁺[HF₂]⁻) and tetrabutylphosphonium dihydrogen trifluoride (TBPF·(HF)₂ or [Bu₄P]⁺[H₂F₃]⁻), can be achieved by carefully controlling the stoichiometry of the reactants. oup.comoup.com These adducts can be prepared from aqueous tetrabutylphosphonium hydroxide and the appropriate molar equivalents of aqueous hydrofluoric acid. oup.com

The formation and composition of these adducts can be confirmed using techniques like ¹⁹F NMR spectroscopy, which can distinguish between the different fluoride species in solution. oup.com

| Adduct | Stoichiometry | Typical Synthesis |

| TBPF·HF | 1:1 | From aq. Bu₄POH and 2 equiv. aq. HF oup.com |

| TBPF·(HF)₂ | 1:2 | From aq. Bu₄POH and 3 equiv. aq. HF oup.com |

Impact of Adduct Composition on Reactivity and Stability

The composition of the TBPF·(HF)n adducts significantly influences their reactivity and stability. The hydrogen fluoride adducts are generally more stable than anhydrous TBPF. oup.com The presence of hydrogen fluoride can modulate the nucleophilicity and basicity of the fluoride ion. rsc.org While the unsolvated fluoride ion in anhydrous TBPF is a very strong base, the formation of hydrogen-bonded complexes with HF reduces this basicity, which can be advantageous in preventing side reactions like elimination. harvard.edu

However, the increased stability and reduced basicity can also lead to lower nucleophilic reactivity compared to the "naked" fluoride ion. rsc.org The choice of a specific TBPF·(HF)n adduct for a particular application therefore represents a trade-off between stability, ease of handling, and the desired level of fluoride reactivity. For example, TBPF·HF has been shown to be an effective and selective fluorinating agent for a range of substrates. oup.com

Role as a Nucleophilic Fluoride Anion Source

Tetrabutylphosphonium fluoride and its related adducts are effective sources of fluoride ions for nucleophilic substitution reactions. oup.comoup.com They are recognized for their solubility in non-polar organic solvents and their ability to promote fluorination under mild conditions, offering an alternative to traditional reagents like alkali metal fluorides or tetraalkylammonium fluorides. oup.comorganic-chemistry.org The utility of TBPF in these reactions stems from the inherent reactivity of the fluoride anion when paired with a large, charge-diffuse cation.

The fluoride anion is the smallest and most electronegative of the halides. mdpi.com In the gas phase or in anhydrous, non-coordinating environments, its nucleophilicity is very high. researchgate.net However, in solution, its reactivity is heavily modulated by solvation and ion-pairing effects. iupac.org In protic solvents, strong hydrogen bonding significantly reduces the fluoride anion's availability and nucleophilicity. mdpi.comacs.org

Quaternary onium salts, such as those with phosphonium (B103445) cations, are employed to deliver a more "naked" and reactive fluoride anion in organic solvents. iupac.org The large size of the tetrabutylphosphonium cation results in a weaker ion-pairing interaction with the fluoride anion compared to smaller metal cations like K⁺ or Cs⁺. iupac.orgphasetransfercatalysis.com This separation between the cation and anion enhances the anion's nucleophilicity. iupac.org The nucleophilicity scale of anhydrous anions has been found to be F⁻ ≫ Cl⁻ > Br⁻ > I⁻, which is consistent with observations in dipolar aprotic solvents and the gas phase. researchgate.net However, the presence of even small amounts of water can drastically decrease the reactivity of the fluoride ion through hydration, an effect that is more pronounced for fluoride than for other halides. researchgate.netunl.edu

The table below illustrates the effect of different fluoride sources on a nucleophilic substitution reaction, highlighting the efficacy of phosphonium fluoride reagents.

| Fluoride Source | Solvent | Temperature (°C) | Yield of p-Methylbenzyl Fluoride (%) | Reference |

|---|---|---|---|---|

| Bu₄PF·HF₂ (Tetrabutylphosphonium hydrogen bifluoride) | THF | 20 | 81 | oup.com |

| Bu₄PF (Tetrabutylphosphonium fluoride) | THF | 20 | 90 | oup.com |

| Bu₄NF (Tetrabutylammonium fluoride) | THF | 20 | 75 | oup.com |

| KF | THF | 20 | trace | oup.com |

Compared to its nitrogen analogue, the tetrabutylammonium (TBA) cation, the tetrabutylphosphonium cation is larger and more polarizable due to the phosphorus atom. phasetransfercatalysis.com This leads to a looser ion pair and greater separation between the cation and the fluoride anion, thereby enhancing the fluoride's nucleophilicity. iupac.orgphasetransfercatalysis.com While anhydrous tetrabutylammonium fluoride (TBAF) is a potent fluorinating agent, its preparation is challenging due to its instability and hygroscopicity. mdpi.comunl.edu TBPF, on the other hand, can offer improved thermal stability and reactivity profiles in certain applications. phasetransfercatalysis.com The lipophilicity imparted by the four butyl groups ensures good solubility in a wide range of organic solvents, facilitating homogeneous reaction conditions. cymitquimica.com

Intrinsic Nucleophilicity of the Fluoride Anion in Phosphonium Salts

Utility as a Brønsted Base and Lewis Base

The fluoride anion is a strong base, and this property can be harnessed in various chemical reactions. Tetrabutylphosphonium fluoride can therefore function as a source of basicity, facilitating proton abstraction and participating in base-catalyzed processes.

Due to the high basicity of the "naked" fluoride ion, TBPF can be used to deprotonate a range of acidic protons. mdpi.com This is particularly useful in reactions where a mild, soluble, non-nucleophilic base is required, although the nucleophilicity of fluoride must always be considered. For instance, tetrabutylammonium fluoride (TBAF), a close analogue, has been shown to be an effective base for promoting N- and O-methylation reactions, dehydrobromination of vinyl bromides, and esterification of carboxylic acids. researchgate.netnih.gov It can also deprotonate relatively non-acidic C-H bonds, as seen in its reaction with acetonitrile (CD₃CN), where it slowly forms difluoromethane (B1196922) (DF). unl.edu Silica-supported TBAF has been used as a catalyst for silylating ketones and aldehydes, where it acts by promoting proton abstraction from the carbonyl compound. tandfonline.com These examples suggest that TBPF would exhibit similar Brønsted basicity, with its reactivity being influenced by the solvent and the presence of water.

The fluoride anion from TBPF can act as a Lewis base catalyst. For example, fluoride ions have been shown to catalyze the conversion of CO₂ to formamides using metallic silicon as a reducing agent. nih.gov In this process, the fluoride ion coordinates to silicon atoms, facilitating the formation of reactive Si-H species. nih.gov

Conversely, the phosphonium cation itself can exhibit Lewis acidic properties, especially when substituted with electron-withdrawing groups. scholaris.cascholaris.carsc.org While the tetrabutylphosphonium cation is not typically considered a strong Lewis acid, its interaction with anionic species is fundamental to its role in catalysis. In frustrated Lewis pair (FLP) chemistry, phosphines (the precursors to phosphonium salts) are used as the Lewis base component to activate small molecules. rsc.org Furthermore, recent developments in "Phosphorus Fluoride Exchange" (PFEx) click chemistry demonstrate that the P-F bond in certain pentavalent phosphorus compounds can be activated by Lewis base catalysis, highlighting the potential for complex catalytic cycles involving phosphorus-fluorine species. nih.gov

Facilitation of Proton Abstraction Reactions

Selective Nucleophilic Fluorination Reactionsoup.comoup.com

Tetrabutylphosphonium fluoride and its hydrogen fluoride (HF) adducts have proven to be effective reagents for the selective nucleophilic fluorination of various organic substrates. These reagents offer advantages over traditional fluoride sources like alkali metal fluorides or ammonium fluorides, which often suffer from low solubility in non-polar organic media and can lead to side reactions due to their basicity or the acidity of excess HF. oup.com The development of anhydrous forms of tetrabutylammonium fluoride (TBAF) has also been a significant advancement, as the presence of water can diminish the reactivity of the fluoride ion. acsgcipr.orgunl.edu

Fluorination of Oxiranes (Epoxides)oup.com

The ring-opening of epoxides with a fluoride source is a fundamental method for the synthesis of β-fluoro alcohols, which are structural motifs found in some naturally occurring compounds and are of interest in medicinal chemistry. thieme-connect.de Tetrabutylphosphonium fluoride has been successfully employed for this transformation. oup.com

The ring-opening of unsymmetrical epoxides can, in principle, lead to two regioisomeric fluorohydrins. The regioselectivity of this reaction is influenced by the reaction mechanism, which can range between S(_N)1 and S(_N)2 pathways. thieme-connect.de With tetrabutylphosphonium fluoride, the fluorination of epoxides generally proceeds with high regioselectivity, favoring the attack of the fluoride ion at the less substituted carbon atom, which is characteristic of an S(_N)2 mechanism. oup.comthieme-connect.de This process is also anti-selective, meaning the fluoride ion and the resulting hydroxyl group are on opposite faces of the original epoxide ring. thieme-connect.de For instance, the reaction of styrene (B11656) oxide with tetrabutylphosphonium fluoride yields 2-fluoro-1-phenylethanol (B1655912) as the major product. oup.com

The choice of fluorinating agent can significantly impact regioselectivity. For example, while reactions with alkylamine hydrofluorides often proceed via an S(_N)2-type mechanism, the use of hydrogen fluoride/pyridine can favor an electronically controlled pathway, leading to the opposite regioisomer. thieme-connect.de

Table 1: Regioselective Ring Opening of Epoxides with Tetrabutylphosphonium Fluoride and its Adducts oup.com

| Epoxide | Reagent | Product(s) | Ratio | Yield (%) |

| Styrene oxide | Bu(_4)PF | 2-Fluoro-1-phenylethanol, 1-Fluoro-2-phenylethanol | 85:15 | 80 |

| Styrene oxide | Bu(_4)PF·(HF) | 2-Fluoro-1-phenylethanol, 1-Fluoro-2-phenylethanol | 80:20 | 85 |

| Cyclohexene oxide | Bu(_4)PF | trans-2-Fluorocyclohexanol | - | 90 |

This table is generated based on data presented in the text and is for illustrative purposes.

Regioselectivity and Stereoselectivity in Ring Opening

Fluorination of Alkyl Halidesoup.com

Tetrabutylphosphonium fluoride is an effective reagent for the nucleophilic substitution of halogens in alkyl halides to form alkyl fluorides. oup.com This reaction typically proceeds via an S(_N)2 mechanism, where the fluoride ion displaces a halide leaving group (e.g., bromide, iodide). acsgcipr.orgncl.res.in The reaction is generally efficient for primary alkyl halides. oup.comresearchgate.net For example, the treatment of 1-bromooctane (B94149) with tetrabutylphosphonium fluoride in tetrahydrofuran (THF) provides 1-fluorooctane (B1361355) in good yield. oup.com The use of tetrabutylphosphonium fluoride can offer better selectivity (substitution vs. elimination) compared to other fluoride sources. researchgate.net

Table 2: Fluorination of Alkyl Halides with Tetrabutylphosphonium Fluoride oup.com

| Alkyl Halide | Reagent | Product | Yield (%) |

| 1-Bromooctane | Bu(_4)PF | 1-Fluorooctane | 85 |

| 2-Bromooctane | Bu(_4)PF | 2-Fluorooctane | 60 |

This table is generated based on data presented in the text and is for illustrative purposes.

Fluorination of Sulfonate Esters and Alcohol Derivativesoup.com

Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and are readily displaced by the fluoride ion from tetrabutylphosphonium fluoride to afford the corresponding fluoroalkanes. oup.comacsgcipr.org This method is applicable to both primary and secondary systems. oup.com The reaction proceeds with inversion of configuration at the reaction center, consistent with an S(_N)2 mechanism. organic-chemistry.org Tetrabutylammonium bifluoride has also been shown to be a particularly effective and weakly basic fluoride source for the fluorination of triflates, minimizing elimination side products. organic-chemistry.org

Direct fluorination of alcohols can also be achieved. One approach involves the in-situ activation of the alcohol with a sulfonyl fluoride, such as n-perfluorobutanesulfonyl fluoride, followed by nucleophilic attack by a fluoride source. organic-chemistry.org

Applications in Complex Aliphatic and Steroidal Substratesoup.com

The utility of tetrabutylphosphonium fluoride extends to the fluorination of more complex molecules, including steroidal systems. oup.com The mild reaction conditions and good solubility of the reagent allow for selective fluorination in the presence of other functional groups. For instance, a sulfonate ester of a steroidal alcohol can be converted to the corresponding fluoride with inversion of stereochemistry. This demonstrates the power of this reagent for late-stage fluorination in the synthesis of complex natural products and their analogues. oup.com

Catalytic Roles in Organic Transformations

The catalytic activity of tetrabutylphosphonium fluoride is primarily attributed to the fluoride anion, which can act as a base, a nucleophile, or a catalyst to activate substrates. The large, lipophilic tetrabutylphosphonium cation ensures solubility in organic solvents, facilitating reactions in non-aqueous media.

Activation of Electrophilic Substrates

Tetrabutylphosphonium fluoride plays a role in the activation of various electrophilic substrates, often by facilitating the formation of more reactive intermediates.

One significant area of research involves the electrophilic activation of alkyl phosphonates for nucleophilic fluorination. In these reactions, an electrophilic activator, such as triflic anhydride, reacts with the phosphonate (B1237965) to increase its electrophilicity. Subsequent introduction of a fluoride source, which can include a phosphonium fluoride salt, allows for the displacement of a leaving group to form a fluorophosphine. This method is particularly valuable for the late-stage fluorination of complex molecules, including those with biological relevance.

In a related context, simple phosphines have been shown to catalyze the hydrodefluorination of fluoroaromatics through a mechanism involving an electrophilic phosphonium cation. The phosphine (B1218219) undergoes oxidative addition to the C-F bond, forming a fluorophosphorane. This intermediate can then react with a silane, leading to the formation of a phosphonium ion and a hydridosilicate. The phosphonium intermediate is a key species in the catalytic cycle, which ultimately results in the reductive cleavage of the C-F bond. While this example does not use tetrabutylphosphonium fluoride as a starting material, it demonstrates the catalytic relevance of electrophilic phosphonium species in activating C-F bonds, which are typically unreactive electrophiles.

Promotion of Cascade and Tandem Reactions

The application of tetrabutylphosphonium fluoride as a promoter for cascade and tandem reactions is an area with limited specific examples in the scientific literature. Cascade reactions, where a single reagent initiates a sequence of transformations to build molecular complexity rapidly, are of significant interest in organic synthesis.

While numerous cascade reactions are promoted by tetrabutylammonium fluoride (TBAF), dedicated studies employing tetrabutylphosphonium fluoride for this purpose are not well-documented. The ability of the fluoride ion to act as a base or nucleophile to initiate a cascade is well-established. For instance, fluoride can deprotect a silyl ether, revealing a nucleophile that can then participate in an intramolecular reaction, triggering a cascade. It is plausible that tetrabutylphosphonium fluoride could serve a similar role, but specific research to confirm this and to delineate any differences in reactivity or selectivity compared to its ammonium counterpart is needed.

Emerging Applications in Material Synthesis

The role of tetrabutylphosphonium fluoride in material synthesis, particularly where the phosphonium cation has a specific function beyond that of a generic fluoride carrier, is an emerging field with sparse literature.

In the broader context of fluoride-containing onium salts, applications in material synthesis often revolve around their ability to act as structure-directing agents or catalysts in polymerization and nanoparticle formation. For example, tetrabutylammonium fluoride (TBAF) is known to be involved in the preparation of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals.

Analytical and Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic Probes for Fluoride (B91410) Anion Species and Intermediates (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying fluoride-containing species in solution. Both ¹⁹F and ³¹P NMR are particularly valuable for characterizing tetrabutylphosphonium (B1682233) fluoride and its reaction intermediates.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive for NMR experiments, with a wide chemical shift range that makes it an excellent probe for its local chemical environment. wikipedia.org In the context of TBPF, ¹⁹F NMR can be used to observe the "naked" fluoride ion, its solvation state, and its interactions with other species in solution, such as the formation of hydrogen bonds. thieme-connect.com For instance, studies on tetramethylphosphonium fluoride, a close analog, have utilized ¹⁹F NMR to characterize the fluoride ion in various solvents. researchgate.net The formation of adducts, such as bifluoride ([HF₂]⁻), can also be readily identified by its characteristic signal in the ¹⁹F NMR spectrum. rsc.org

³¹P NMR Spectroscopy: The phosphorus-31 nucleus provides a direct window into the phosphonium (B103445) cation. ³¹P NMR is instrumental in monitoring the integrity of the tetrabutylphosphonium cation throughout a reaction. Any side reactions involving the cation would lead to changes in its chemical shift or the appearance of new signals. For example, in situ ³¹P NMR has been used to observe the rapid formation of phosphonium salts in reaction mixtures. nih.govresearchgate.net Studies on other phosphonium salts, like pyridyl phosphonium salts, have employed ³¹P NMR to track the disappearance of the starting material and the formation of byproducts like triphenylphosphine (B44618) oxide. nih.gov

Interactive Data Table: Representative NMR Data for Phosphonium Salts

| Compound/Species | Nucleus | Solvent | Chemical Shift (ppm) | Coupling Constant (Hz) | Citation |

| [FP(NsItBu)₃]⁺[PhTeF₄]⁻ | ¹⁹F | - | -64.6 (s) | - | nih.gov |

| [FP(NsItBu)₃]⁺[TeF₅]⁻ | ¹⁹F | - | -32.9 (pentet), -38.0 (d) | ²JFF=50.4 | nih.gov |

| Pyridyl phosphine (B1218219)–phosphonium salt d-nb.info[OTf] | ³¹P | - | 22.32 (d), -14.43 (d) | ³JP–P = 30.3 | nih.gov |

| Tetramethylphosphonium Fluoride (Me₄PF) | ³¹P | CD₃CN | 24.8 | - | researchgate.net |

| Tetramethylphosphonium Fluoride (Me₄PF) | ¹⁹F | CD₃CN | -99.4 | - | researchgate.net |

In Situ Reaction Monitoring Techniques for Kinetic and Mechanistic Insights

Monitoring reactions in real-time provides invaluable data for understanding reaction kinetics and mechanisms. Techniques like in situ infrared (IR) spectroscopy and NMR spectroscopy are pivotal.

In Situ Infrared (IR) Spectroscopy: This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational frequencies. A comparative mechanistic study on the addition of CO₂ to epoxides catalyzed by ammonium (B1175870) and phosphonium salts utilized in situ IR experiments. researchgate.net These studies revealed product inhibition through the formation of catalyst-carbonate adducts, an insight critical for understanding the catalyst's behavior. researchgate.net

In Situ NMR Spectroscopy: As mentioned, NMR can be used to follow a reaction's progress directly inside the NMR tube. For example, the deuteration of pyridyl phosphonium salts was monitored by in situ ¹H NMR, which showed the disappearance of specific proton signals over time. nih.gov This method provides detailed mechanistic information that might be missed by analyzing only the final product. nih.gov

Structural Elucidation of Tetrabutylphosphonium Fluoride and its Adducts

Determining the precise three-dimensional structure of TBPF and any adducts it forms is essential for a complete understanding of its reactivity. Single-crystal X-ray diffraction is the definitive method for this purpose.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for both monitoring the progress of a reaction and for the purification of the final products.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring a reaction. It can quickly show the consumption of starting materials and the appearance of products. In reactions catalyzed by phosphonium salts, TLC is often used to determine when the reaction is complete. thieme-connect.com

Column Chromatography: For product purification, column chromatography is a standard technique. However, a significant challenge in reactions using phosphonium-based reagents (like the Wittig or Appel reactions) is the removal of the triphenylphosphine oxide byproduct. Methods have been developed for chromatography-free purification, which involve converting the phosphine oxide into an insoluble chlorophosphonium salt that can be removed by filtration. researchgate.net For reactions where TBPF is used as a catalyst, similar strategies can be employed to simplify product isolation. For instance, using a polymer-supported phosphonium salt catalyst allows for easy separation of the catalyst from the product by simple filtration. thieme-connect.com

Theoretical and Computational Chemistry Studies of Tetrabutylphosphonium Fluoride

Density Functional Theory (DFT) Investigations of Fluoride (B91410) Anion Stability and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the intrinsic properties of the fluoride anion and how they are modulated by the presence of the tetrabutylphosphonium (B1682233) cation. A key focus of these investigations is the stability of the fluoride anion, which is notoriously reactive and basic, especially in its "naked" or unsolvated state.

DFT calculations have shown that the large, non-polar nature of the tetrabutylphosphonium cation leads to a relatively weak interaction with the fluoride anion, resulting in a more "naked" and, therefore, more reactive fluoride source compared to those with smaller or more polarizable cations. frontiersin.org This increased reactivity, however, can also lead to instability. For instance, in the absence of stabilizing solvent molecules, DFT studies on analogous systems like 1,3-dimethylimidazolium (B1194174) fluoride have shown that the fluoride anion can spontaneously deprotonate the cation. researchgate.net The presence of even a single water molecule, however, can stabilize the fluoride anion through hydrogen bonding, preventing this decomposition pathway. researchgate.net

The reactivity of the fluoride anion in tetrabutylphosphonium fluoride is also a subject of DFT studies, particularly in the context of its role as a nucleophile and a base. The balance between these two reactive modes is crucial for its application in organic synthesis. DFT calculations can quantify the activation barriers for both nucleophilic substitution (SN2) and elimination (E2) reactions, providing insights into the selectivity of tetrabutylphosphonium fluoride in various chemical transformations. nih.gov

Furthermore, DFT is employed to study the formation of complexes between tetrabutylphosphonium fluoride and other molecules. For example, in the context of anion sensing, DFT calculations have been used to model the hydrogen bonding interactions between fluoride anions and receptor molecules, elucidating the stability and electronic structure of the resulting complexes. acs.orgrsc.org These studies often involve calculating binding energies and analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the interaction and its effect on the electronic properties of the system. beilstein-journals.orgresearchgate.net

Table 1: Calculated Binding Energies of Fluoride Anion with Various Species from DFT Studies

| Interacting Species | System/Solvent | Calculated Binding Energy (kcal/mol) | Reference |

| Pyrrolidine | Gas Phase | -19.92 | wiley.com |

| Pyridine | Gas Phase | -33.99 | wiley.com |

| 1,2,3-1H-Triazole | Gas Phase | -41.35 | wiley.com |

| 4-Trifluoromethyl-1,2,3-1H-Triazole | Gas Phase | -68.46 | wiley.com |

This table presents a selection of calculated binding energies to illustrate the strength of fluoride anion interactions as determined by DFT calculations in various contexts.

Molecular Dynamics Simulations of Solvation and Ion-Pairing Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of tetrabutylphosphonium fluoride in solution, providing crucial information about solvation and the extent of ion-pairing. The arrangement of solvent molecules around the tetrabutylphosphonium cation and the fluoride anion, as well as the association between the ions themselves, profoundly influences the reagent's reactivity.

MD simulations of the tetrabutylphosphonium cation in aqueous solutions have revealed detailed structural and dynamic properties. nih.gov These studies show that the bulky, hydrophobic butyl chains of the cation lead to the formation of cage-like water structures around it. nih.gov In mixtures with high water content, this structuring can lead to the formation of distinct water channels, which can be crucial for its applications, such as in cellulose (B213188) dissolution. nih.gov

The phenomenon of ion-pairing is a critical aspect explored through MD simulations. In solvents of low to moderate polarity, the electrostatic attraction between the tetrabutylphosphonium cation and the fluoride anion can lead to the formation of stable contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). researchgate.netnih.gov The degree of ion-pairing versus dissociation into free ions is highly dependent on the solvent environment. researchgate.net MD simulations can quantify the potential of mean force (PMF) between the cation and anion, which reveals the relative stability of these different ionic states. nih.gov

For instance, theoretical studies on analogous tetramethylammonium (B1211777) fluoride (TMAF) in various solvents have shown that in polar protic solvents like methanol, the ions are well-solvated and exist predominantly as free ions. researchgate.netmdpi.com In contrast, in aprotic polar solvents like DMF, intimate ion pairs are more common. researchgate.netmdpi.com This has significant implications for reactivity, as the "naked" fluoride anion in a CIP is generally more reactive than a heavily solvated fluoride ion.

Table 2: Representative Data from MD Simulations of Tetrabutylphosphonium-based Ionic Liquids in Water

| Property | System | Observation | Reference |

| Cation-Anion Distance | TBP-Cl in water | Chloride anion is strongly hydrogen bonded to water and distanced from the central P atom of the cation. | nih.gov |

| Water Structuring | TBP-OH in water | Cage-like water structures form around the TBP+ cation. | nih.gov |

| Diffusion Regime | TBP-OH in water | Transitions from subdiffusive to near-normal diffusion with increasing water content. | nih.gov |

This table highlights key findings from MD simulations on tetrabutylphosphonium-based systems, providing insights into their solution behavior.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry plays a vital role in predicting the pathways and selectivity of reactions involving tetrabutylphosphonium fluoride. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction products, guiding experimental efforts and providing a deeper mechanistic understanding.

One of the key applications in this area is the prediction of selectivity in reactions where tetrabutylphosphonium fluoride can act as either a nucleophile or a base. Computational methods can calculate the activation energies for competing reaction pathways, such as SN2 versus E2, allowing for a prediction of the major product under different conditions. nih.gov These predictions can be invaluable for optimizing reaction conditions to achieve a desired outcome.

Automated reaction pathway exploration methods, often coupled with quantum chemical calculations, are increasingly being used to discover novel reactions or to understand complex reaction networks. rsc.orgcam.ac.uk While not always specifically focused on tetrabutylphosphonium fluoride, these studies often use similar fluoride sources like TBAF. rsc.org For example, computational screening of reaction pathways can help in designing new synthetic routes for valuable molecules, such as difluoroglycine derivatives. rsc.org

Table 3: Examples of Computationally Predicted Reaction Parameters

| Reaction Type | System | Predicted Parameter | Computational Method | Reference |

| Fluorine Exchange | PF6- + BF3 | Activation Energy: 4.6 ± 0.2 kcal/mol | Not specified | cdnsciencepub.com |

| SNAr | 2-bromobenzonitrile + TMAF | Lower activation free energies for dimeric species in benzene | DFT and MD | researchgate.netmdpi.com |

| C-F Bond Formation | Various | Transition state energies | DFT | rsc.orgrsc.org |

This table provides examples of how computational methods are used to predict key parameters that govern chemical reactions involving fluoride ions.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes to TBPF

The drive towards green chemistry is prompting researchers to develop more environmentally friendly and efficient methods for synthesizing phosphonium (B103445) salts, including TBPF. chemrxiv.orgchemrxiv.orgacs.org Traditional synthesis methods are often being replaced by newer, more sustainable protocols.

Recent advancements include:

Visible-light-induced synthesis : A novel approach uses visible light and air as a sustainable oxidant to create π-conjugated phosphonium salts. This method is notable for being transition-metal-free and having a high atom economy. chemrxiv.orgchemrxiv.org

Electrochemical synthesis : An electrochemical approach allows for the creation of π-conjugated phosphonium salts without the need for catalysts or external oxidants, operating efficiently at room temperature. rsc.org This method has been demonstrated at a gram scale, showing its potential for practical applications. rsc.org

Solvent and temperature optimization : Studies have focused on optimizing reaction conditions, such as solvent and temperature, to improve yield and sustainability. For instance, using isopropanol (B130326) as a solvent has been shown to enhance the yield of certain phosphonium salts. acs.org

These emerging synthetic strategies, summarized in the table below, aim to reduce the use of hazardous materials and minimize waste, aligning with the principles of green chemistry. chemrxiv.orgacs.orgrsc.org

Table 1: Comparison of Modern Synthetic Routes for Phosphonium Salts

| Synthetic Method | Key Features | Advantages |

| Visible-Light-Induced | Uses visible light, air as an oxidant, transition-metal-free. chemrxiv.orgchemrxiv.org | High atom economy, chemo-selectivity, environmentally friendly. chemrxiv.orgchemrxiv.org |

| Electrochemical | Catalyst- and oxidant-free, operates at room temperature. rsc.org | Good functional group tolerance, high yields, practical for larger scale. rsc.org |

| Optimized Solvent/Temp | Utilizes more sustainable solvents like isopropanol. acs.org | Increased yield, reduced environmental and health risks. acs.org |

Expansion of Substrate Scope and Reaction Diversity in Fluorination

Research is actively focused on broadening the applicability of TBPF in fluorination reactions, particularly for complex and challenging molecules. nih.govnumberanalytics.comelsevier.com The goal is to move beyond simple fluorinations and apply TBPF to a wider range of substrates and reaction types.

Key areas of development include:

Late-stage fluorination : This involves introducing fluorine into complex molecules, like natural products and pharmaceuticals, at a late stage of their synthesis. elsevier.comfishersci.co.uk This is crucial for drug discovery, as fluorination can significantly enhance a molecule's biological properties. nih.gov

Challenging substrates : Efforts are underway to achieve selective fluorination in molecules with numerous C-H bonds, such as steroids and other bioactive polycycles. nih.gov For example, palladium-catalyzed reactions have successfully fluorinated complex steroids. numberanalytics.com

Reaction diversity : The utility of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a related quaternary ammonium (B1175870) salt, has been demonstrated in various reactions beyond simple fluorination, such as deacylation and as a catalyst in cross-coupling reactions. researchgate.netnih.govorganic-chemistry.org This suggests a potential for TBPF to be used in a similarly diverse range of transformations. researchgate.netnih.govorganic-chemistry.org TBPF has been effectively used for the nucleophilic fluorination of epoxides and various alkyl sulfonates. dur.ac.ukepdf.pubchemistry-chemists.com

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of TBPF into modern synthesis technologies like continuous flow chemistry and automated platforms is a significant area of emerging research. nih.govemolecules.comchemrxiv.org These technologies offer improved efficiency, safety, and scalability over traditional batch processes. rsc.org

Continuous Flow Chemistry : Flow chemistry is particularly advantageous for handling gas-liquid reactions and can address issues of scalability and interfacial contact. rsc.org The use of flow reactors can enhance the efficiency and safety of fluorination reactions. numberanalytics.com Solid-phase continuous flow fluorination using a screw reactor has demonstrated the ability to produce products in seconds with excellent yields. researchgate.net

Automated Synthesis Platforms : Automated platforms can accelerate the synthesis of molecules, simplify operations, and reduce manual labor. chemrxiv.org These systems are capable of performing common reactions used in medicinal chemistry, bridging the gap between virtual compound libraries and the synthesis of actual hits. emolecules.com Automated platforms can manage parallel synthesis, high-pressure reactions, and various purification techniques like liquid-liquid extraction and solid-phase extraction. imperial.ac.uk

Design of Chiral Tetrabutylphosphonium (B1682233) Fluoride Derivatives for Asymmetric Catalysis

A frontier in catalysis is the development of chiral reagents that can induce asymmetry in chemical reactions, which is critical for producing enantiomerically pure pharmaceuticals. maynoothuniversity.ie Researchers are designing chiral versions of phosphonium salts to act as catalysts in asymmetric fluorination.

Chiral Phosphonium Salts : The synthesis of chiral quaternary phosphonium fluorides has been demonstrated, showing their potential as reagents for asymmetric nucleophilic fluorination. maynoothuniversity.ieresearchgate.net For example, (Rp)-benzylmenthylmethylphenylphosphonium fluoride has been synthesized and used in the asymmetric fluorination of 2-bromopropiophenone. maynoothuniversity.ie

Phase-Transfer Catalysis : Chiral phosphonium salts have been investigated as phase-transfer catalysts for asymmetric reactions. beilstein-journals.orgbeilstein-journals.org For instance, spirocyclic phosphonium salts have been used to catalyze the asymmetric fluorination of 3-substituted benzofuran-2(3H)-ones, achieving modest enantioselectivities. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Precatalyst Approach : Chiral ammonium fluoride complexes, closely related to phosphonium fluorides, have been used as "precatalysts" to initiate enantioselective cycloaddition reactions, yielding products with good enantioselectivity. acs.orgnih.gov This approach suggests a potential pathway for the application of chiral TBPF derivatives.

Table 2: Examples of Chiral Phosphonium and Ammonium Salts in Asymmetric Catalysis

| Catalyst Type | Reaction | Key Finding | Reference |

| Chiral Quaternary Phosphonium Fluoride | Asymmetric nucleophilic fluorination | Demonstrated feasibility of synthesis and application in kinetic resolution. | maynoothuniversity.ie |

| Chiral Spirocyclic Phosphonium Salt | Asymmetric α-fluorination | Achieved modest enantioselectivity under phase-transfer conditions. | beilstein-journals.orgbeilstein-journals.org |

| Chiral Cinchona Alkaloid-Derived Ammonium Fluoride | Enantioselective [4 + 2] cycloaddition | Acted as a "precatalyst" to afford products in excellent yield and good enantioselectivity. | acs.orgnih.gov |

Exploration of TBPF in Green Chemistry Methodologies

The application of TBPF and its analogs extends into various green chemistry practices, focusing on recyclability and the use of environmentally benign solvents. scielo.org.zascirp.orgcas.cnresearchgate.net

Recyclable Catalysts : Phosphonium ionic liquids are being explored as media for recyclable catalysts. researchgate.net For example, a palladium complex in an ionic liquid has been shown to be a highly efficient and recyclable catalyst for the Heck reaction, maintaining activity over multiple cycles. cas.cn Similarly, silica-grafted ionic liquids have been used as recyclable heterogeneous catalysts. scirp.org

Ionic Liquids and Benign Solvents : TBPF's properties make it suitable for use as an ionic liquid or for facilitating reactions in green solvents like water. smolecule.com The use of aqueous solutions of TBAF has been successful in desilylation and nucleophilic fluorination, reducing the need for hazardous organic solvents. smolecule.com

CO2 Conversion : In a notable application, TBAF has been used as a catalyst for the conversion of CO2 and various amines into formamides, using metallic silicon as a reducing agent. nih.gov This process highlights a novel strategy for utilizing abundant resources and waste materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tetrabutylphosphonium fluoride (TBPF) in laboratory settings?

- Methodological Answer : TBPF synthesis typically involves metathesis reactions between tetrabutylphosphonium bromide and metal fluorides (e.g., KF). Post-synthesis purification is critical due to hygroscopicity. Characterization requires nuclear magnetic resonance (NMR) for verifying the absence of halide impurities (e.g., <sup>19</sup>F NMR for fluoride ion coordination) and thermogravimetric analysis (TGA) to assess thermal stability. Purity can be confirmed via ion chromatography to detect residual anions .

Q. How does the hygroscopic nature of TBPF influence experimental design in ionic liquid research?

- Methodological Answer : TBPF’s hygroscopicity necessitates strict anhydrous handling (e.g., glovebox or Schlenk line) to prevent hydrolysis. Pre-experiment drying protocols, such as vacuum heating (60–80°C for 24 hours), are essential. Moisture content should be quantified via Karl Fischer titration before use in reactions or solvent systems .

Q. What solvent systems are compatible with TBPF for studying its ionic liquid properties?

- Methodological Answer : TBPF exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to self-aggregation above 0.0080 mole fraction. For aqueous studies, dynamic light scattering (DLS) can monitor aggregation, while conductivity measurements assess ion dissociation. In non-aqueous systems, dielectric spectroscopy reveals ion-pairing behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydration numbers of TBPF in aqueous solutions?

- Methodological Answer : Hydration numbers (e.g., nH = 72 for TBPF trifluoroacetate analogs) vary due to concentration-dependent aggregation. Employ multi-technique approaches: isothermal titration calorimetry (ITC) quantifies hydration thermodynamics, while small-angle X-ray scattering (SAXS) detects aggregate formation. Cross-validate with molecular dynamics (MD) simulations to model water-ion interactions .

Q. What computational strategies are effective for modeling TBPF’s interactions with clay minerals like montmorillonite?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict TBPF’s intercalation stability in montmorillonite layers. Pair with experimental X-ray diffraction (XRD) to validate interlayer spacing changes. Vibrational spectroscopy (FTIR) identifies hydrogen bonding between fluoride and hydroxyl groups in the clay matrix .

Q. How do researchers address discrepancies between experimental and computational data on TBPF’s thermal stability?

- Methodological Answer : Discrepancies often arise from impurities or simulation approximations. Use high-purity TBPF for TGA/DSC experiments (heating rate: 10°C/min under N2). Compare with ab initio MD simulations (e.g., ReaxFF force fields) that account for decomposition pathways. Adjust computational parameters (e.g., basis sets, solvation models) to align with empirical data .

Q. What advanced spectroscopic techniques are suitable for probing TBPF’s role in cellulose dissolution mechanisms?

- Methodological Answer : Polarized optical microscopy (POM) visualizes cellulose fiber disintegration in TBPF-containing solvents. Solid-state <sup>13</sup>C NMR detects changes in cellulose crystallinity, while Raman spectroscopy tracks hydrogen-bond disruption between TBPF and cellulose hydroxyl groups. MD simulations (e.g., GROMACS) model solvent penetration into cellulose matrices .

Safety and Best Practices

Q. What are the critical safety protocols for handling TBPF in corrosive environments?

- Methodological Answer : TBPF’s fluoride ion release under acidic conditions requires corrosion-resistant equipment (e.g., PTFE-lined reactors). Use PPE (nitrile gloves, face shields) and neutralize waste with calcium hydroxide to precipitate fluoride. Monitor airborne particulates via IR spectroscopy in ventilated fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.